Lithiumcitrat-Hydrat

Übersicht

Beschreibung

Lithium citrate hydrate is a chemical compound that consists of lithium, citric acid, and water molecules. It is commonly used in the treatment of psychiatric conditions such as bipolar disorder and depression due to its mood-stabilizing properties. The compound is a white, odorless powder that is highly soluble in water.

Wissenschaftliche Forschungsanwendungen

Lithium citrate hydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Widely used in the treatment of psychiatric disorders, particularly bipolar disorder and depression.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

Target of Action

Lithium citrate hydrate primarily targets the excitatory neurotransmitter glutamate . It interacts with the transport of monovalent or divalent cations in neurons . The modulation of glutamate receptors, especially GluR3, is a key factor in understanding how lithium citrate hydrate works .

Mode of Action

Lithium citrate hydrate has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential . It exerts a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level . Too much glutamate in the space between neurons is postulated to cause mania, and too little, depression .

Biochemical Pathways

Lithium citrate hydrate’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors . Another mechanism by which lithium citrate hydrate might help to regulate mood includes the non-competitive inhibition of an enzyme called inositol monophosphatase .

Pharmacokinetics

It is known that lithium citrate hydrate is used as a mood stabilizer and is often used in the treatment of depression and mania . It can be administered orally .

Result of Action

The molecular and cellular effects of lithium citrate hydrate’s action result in a stable, healthy level of glutamate active between cells . This balance is crucial in mood regulation, as an imbalance is associated with conditions such as mania and depression .

Biochemische Analyse

Biochemical Properties

Lithium citrate hydrate plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter activity. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with glycogen synthase kinase 3 (GSK-3), an enzyme involved in various cellular processes including cell division and apoptosis. Lithium citrate hydrate inhibits GSK-3, leading to changes in cellular signaling pathways. Additionally, it interacts with inositol monophosphatase, an enzyme involved in the phosphoinositide signaling pathway, which is crucial for cell communication and function .

Cellular Effects

Lithium citrate hydrate has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it affects the Wnt signaling pathway, which is important for cell proliferation and differentiation. Lithium citrate hydrate also impacts gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in mood regulation and neuroprotection .

Molecular Mechanism

The molecular mechanism of lithium citrate hydrate involves several key interactions at the molecular level. It binds to and inhibits GSK-3, leading to the activation of the Wnt signaling pathway. This inhibition results in the stabilization of β-catenin, a protein that regulates gene expression. Additionally, lithium citrate hydrate inhibits inositol monophosphatase, leading to an increase in inositol triphosphate levels and subsequent changes in cellular signaling. These molecular interactions contribute to its therapeutic effects in mood disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lithium citrate hydrate change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to lithium citrate hydrate can result in changes in cellular function, including alterations in cell signaling and gene expression. These changes are often reversible upon discontinuation of the compound .

Dosage Effects in Animal Models

The effects of lithium citrate hydrate vary with different dosages in animal models. At therapeutic doses, it has been shown to stabilize mood and reduce symptoms of depression and mania. At high doses, lithium citrate hydrate can have toxic effects, including renal toxicity and neurological side effects. Threshold effects have been observed, where the compound is effective within a specific dosage range but becomes harmful at higher concentrations .

Metabolic Pathways

Lithium citrate hydrate is involved in several metabolic pathways. It interacts with enzymes such as GSK-3 and inositol monophosphatase, affecting metabolic flux and metabolite levels. These interactions lead to changes in the levels of key metabolites, including inositol triphosphate and glycogen. The compound’s effects on metabolic pathways contribute to its therapeutic actions and side effects .

Transport and Distribution

Within cells and tissues, lithium citrate hydrate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound accumulates in specific tissues, including the brain, where it exerts its therapeutic effects. The distribution of lithium citrate hydrate is influenced by factors such as dosage, duration of exposure, and the presence of other compounds .

Subcellular Localization

Lithium citrate hydrate is localized in specific subcellular compartments, where it exerts its activity. It is often found in the cytoplasm and nucleus, where it interacts with enzymes and other biomolecules. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific organelles. These subcellular interactions are crucial for its therapeutic effects and influence its overall activity and function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lithium citrate hydrate can be synthesized by reacting lithium carbonate with citric acid in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting solution is then evaporated to obtain lithium citrate hydrate crystals.

Industrial Production Methods: In industrial settings, lithium citrate hydrate is produced by mixing lithium carbonate with citric acid in large reactors. The mixture is then heated to facilitate the reaction, and the resulting solution is concentrated and crystallized to obtain the final product. The process is designed to ensure high purity and yield.

Types of Reactions:

Oxidation: Lithium citrate hydrate can undergo oxidation reactions, although these are not common in typical applications.

Reduction: The compound can be reduced under specific conditions, but this is also not a primary reaction.

Substitution: Lithium citrate hydrate can participate in substitution reactions where lithium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing agents can be used to oxidize lithium citrate hydrate.

Reducing Agents: Reducing agents such as hydrogen gas can be used under controlled conditions.

Substitution Reagents: Various metal salts can be used to facilitate substitution reactions.

Major Products Formed:

Oxidation Products: Lithium oxide and other oxidized forms.

Reduction Products: Reduced forms of lithium citrate.

Substitution Products: Compounds where lithium is replaced by other metals.

Vergleich Mit ähnlichen Verbindungen

Lithium Carbonate: Another lithium salt used in the treatment of bipolar disorder.

Lithium Chloride: Used in laboratory research and industrial applications.

Lithium Sulfate: Utilized in various chemical processes.

Uniqueness: Lithium citrate hydrate is unique due to its specific combination of lithium and citric acid, which provides distinct pharmacological properties. Unlike other lithium salts, it is highly soluble in water and has a specific application in mood stabilization.

Biologische Aktivität

Lithium citrate hydrate is a lithium salt commonly used in the treatment of mood disorders, particularly bipolar disorder. Its biological activity encompasses various mechanisms that influence neurotransmitter systems, cellular signaling pathways, and immune responses. This article reviews the biological activity of lithium citrate hydrate based on diverse research findings, including case studies and experimental data.

Lithium citrate hydrate exerts its effects through multiple biochemical pathways:

- Neurotransmitter Modulation : Lithium influences the synthesis and release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It modulates glutamate activity and can enhance the uptake of these neurotransmitters, thereby stabilizing mood and reducing symptoms of mania .

- Inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β) : One of the key actions of lithium is the inhibition of GSK-3β, an enzyme involved in numerous cellular processes including cell proliferation and apoptosis. Inhibition of GSK-3β leads to increased levels of β-catenin, which is associated with neuroprotective effects and mood stabilization .

- Regulation of Intracellular Calcium Levels : Lithium affects calcium signaling by inhibiting inositol monophosphatase, which decreases inositol levels and subsequently reduces intracellular calcium concentrations. This action may contribute to its mood-stabilizing properties .

Table 1: Summary of Biological Effects of Lithium Citrate Hydrate

| Target | Mechanism | Result |

|---|---|---|

| G proteins | Inhibition | Decrease in cAMP concentration |

| PI3K | Activation | Akt-1 activation; GSK3β inhibition |

| IMP IPP | Inhibition | Regulation of intracellular calcium |

| GSK3β | Inhibition | Increased β-catenin levels; reduced apoptosis |

| CREB | Inhibition | Enhanced expression of BDNF |

Antioxidant Properties

Lithium citrate hydrate also demonstrates significant antioxidant properties. A study investigating lithium salts of Krebs cycle substrates found that lithium compounds exhibited radical-scavenging activity, suggesting potential benefits in reducing oxidative stress .

Table 2: Antioxidant Activity of Lithium Salts

| Lithium Salt | Antioxidant Activity (µmol/mL) |

|---|---|

| Citrate | 1.2 |

| Fumarate | 1.2 |

| Malate | 1.2 |

| Pyruvate | 1.2 |

Immunomodulatory Effects

Lithium has been shown to modulate immune responses. Research indicates that lithium treatment can induce granulocytosis and lymphopenia while enhancing the immunological activity of certain white blood cells, including an increase in IgG and IgM synthesis by B cells .

Case Studies

Several clinical studies have highlighted the efficacy of lithium citrate hydrate in treating mood disorders:

- Long-term Treatment : A longitudinal study demonstrated that patients receiving lithium therapy showed significant reductions in manic episodes compared to those on placebo .

- Neuroprotective Effects : Another study indicated that lithium treatment resulted in increased gray matter density in specific brain regions associated with mood regulation, such as the amygdala and hippocampus .

Eigenschaften

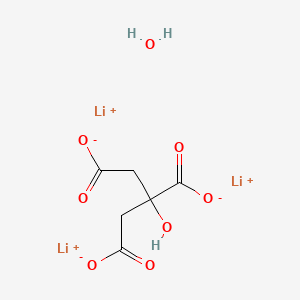

IUPAC Name |

trilithium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSIUCDMWSDDCE-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Li3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Lithium citrate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citric acid, lithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70883185 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrate: White deliquescent solid; [Merck Index] | |

| Record name | Lithium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown. It is possible that Li+ produces its effects by interacting with the transport of monovalent or divalent cations in neurons. An increasing number of scientists have come to the conclusion that the excitatory neurotransmitter glutamate is the key factor in understanding how lithium works. Lithium has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential. Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little. It is postulated that too much glutamate in the space between neurons causes mania, and too little, depression. Another mechanism by which lithium might help to regulate mood include the non-competitive inhibition of an enzyme called inositol monophosphatase. Alternately lithium's action may be enhanced through the deactivation of the GSK-3B enzyme. The regulation of GSK-3B by lithium may affect the circadian clock. GSK-3 is known for phosphorylating and thus inactivating glycogen synthase. GSK-3B has also been implicated in the control of cellular response to damaged DNA. GSK-3 normally phosphorylates beta catenin, which leads to beta catenin degratation. When GSK-3 is inhibited, beta catenin increases and transgenic mice with overexpression of beta catenin express similar behaviour to mice treated with lithium. These results suggest that increase of beta catenin may be a possible pathway for the therapeutic action of lithium. | |

| Record name | Lithium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

919-16-4, 10377-38-5 | |

| Record name | Lithium citrate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citric acid, lithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trilithium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3655633623 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.